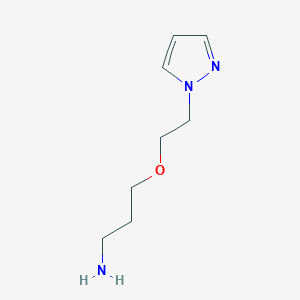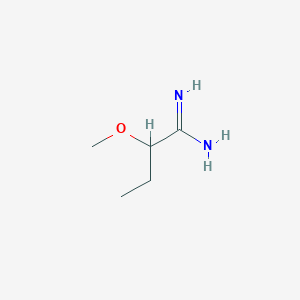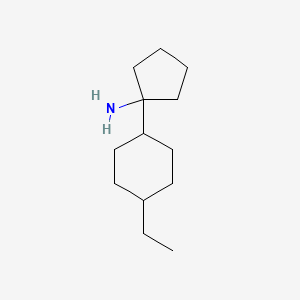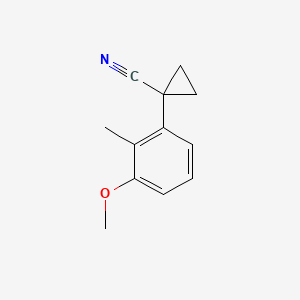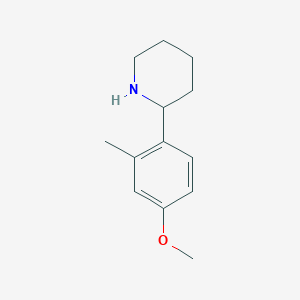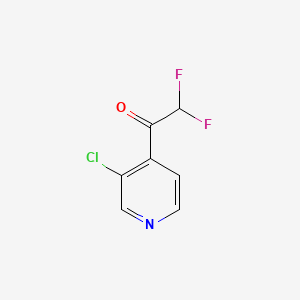
1-(3-Chloropyridin-4-yl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of a pyridine ring substituted with a chlorine atom at the third position and a difluoroethanone group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropyridin-4-yl)-2,2-difluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and 2,2-difluoroethanone.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoroethanone group. A common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 3-chloropyridine, followed by nucleophilic addition of the difluoroethanone.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-chloropyridin-4-yl)-2,2-difluoroethan-1-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-chloropyridin-4-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The difluoroethanone group is particularly important for its reactivity and ability to form stable interactions with target molecules.
Comparaison Avec Des Composés Similaires
1-(3-Chloropyridin-4-yl)ethan-1-one: Similar structure but lacks the difluoroethanone group.
1-(3-Chloropyridin-4-yl)propan-2-ol: Contains a hydroxyl group instead of a ketone.
1-(3-Chloropyridin-4-yl)methanol: Contains a methanol group instead of a difluoroethanone group.
Uniqueness: 1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-one is unique due to the presence of the difluoroethanone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules.
Propriétés
Formule moléculaire |
C7H4ClF2NO |
|---|---|
Poids moléculaire |
191.56 g/mol |
Nom IUPAC |
1-(3-chloropyridin-4-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H4ClF2NO/c8-5-3-11-2-1-4(5)6(12)7(9)10/h1-3,7H |
Clé InChI |
JPQDRMHBHJNOGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C(=O)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


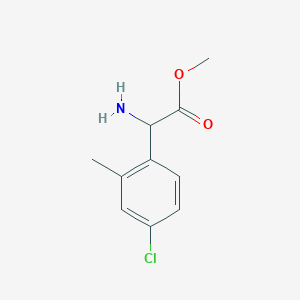
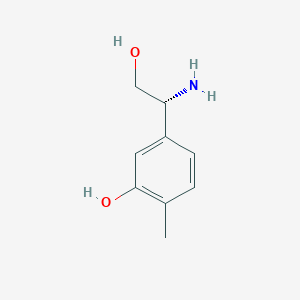

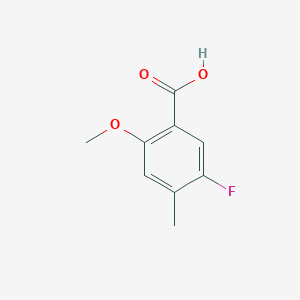
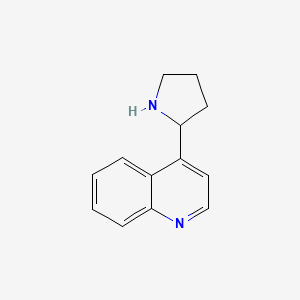
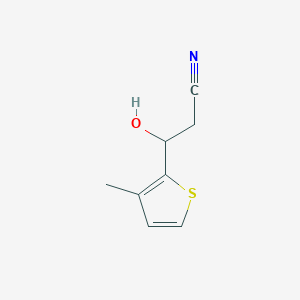
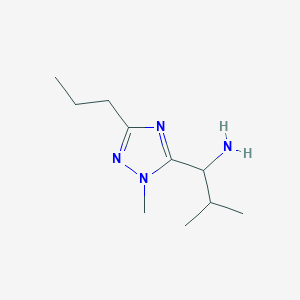
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)

